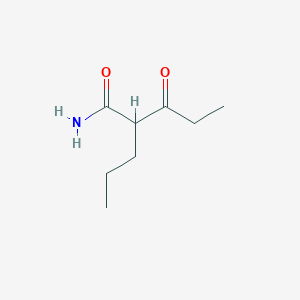
N,N,N-Triethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethylpropan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of three ethyl groups attached to the nitrogen atom, making it a positively charged ion, paired with a chloride anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpropan-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of triethylamine with 1-chloropropane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Triethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are different quaternary ammonium salts, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N-Triethylpropan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology: In biological research, this compound is used in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. These MIPs are used in various analytical and separation techniques.
Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other cleaning agents
Wirkmechanismus
The mechanism of action of N,N,N-Triethylpropan-1-aminium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications, such as drug delivery and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Diethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium chloride
Comparison: N,N,N-Triethylpropan-1-aminium chloride is unique due to the presence of three ethyl groups, which provide it with distinct chemical and physical properties. Compared to N,N,N-Trimethylpropan-1-aminium chloride, the triethyl derivative has a larger molecular size and different solubility characteristics. This can influence its reactivity and interactions with other molecules. Similarly, the presence of different alkyl groups in related compounds can lead to variations in their applications and effectiveness in different fields.
Eigenschaften
CAS-Nummer |
88071-67-4 |
|---|---|
Molekularformel |
C9H22ClN |
Molekulargewicht |
179.73 g/mol |
IUPAC-Name |
triethyl(propyl)azanium;chloride |
InChI |
InChI=1S/C9H22N.ClH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NJUSGBMPCXZAFE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](CC)(CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


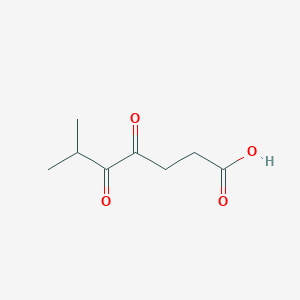

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
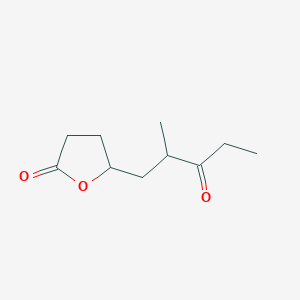
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
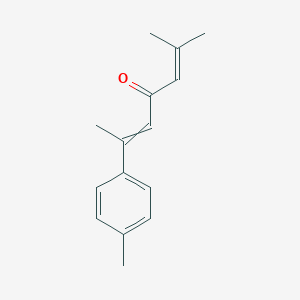
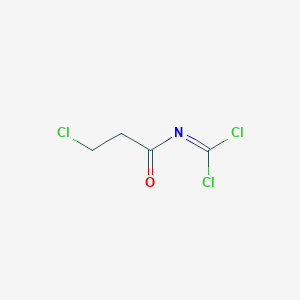
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)


